molecular formula C9H11N3S B13847127 [(Z)-p-tolylmethyleneamino]thiourea

[(Z)-p-tolylmethyleneamino]thiourea

Katalognummer: B13847127
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: IUQXMWKEVKAVQT-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylbenzylidenehydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-methylbenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzylidenehydrazinecarbothioamide typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-methylbenzaldehyde+thiosemicarbazide4-methylbenzylidenehydrazinecarbothioamide\text{4-methylbenzaldehyde} + \text{thiosemicarbazide} \rightarrow \text{4-methylbenzylidenehydrazinecarbothioamide} 4-methylbenzaldehyde+thiosemicarbazide→4-methylbenzylidenehydrazinecarbothioamide

Industrial Production Methods

While specific industrial production methods for 4-methylbenzylidenehydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-methylbenzylidenehydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamides.

Wissenschaftliche Forschungsanwendungen

4-methylbenzylidenehydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.

    Materials Science: This compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Wirkmechanismus

The mechanism of action of 4-methylbenzylidenehydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, it can interfere with cellular pathways by modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylidenehydrazinecarbothioamide: Lacks the methyl group on the benzylidene moiety.

    4-methylbenzylidenehydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness

4-methylbenzylidenehydrazinecarbothioamide is unique due to the presence of both the 4-methylbenzylidene and hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.

Eigenschaften

Molekularformel

C9H11N3S

Molekulargewicht

193.27 g/mol

IUPAC-Name

[(Z)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6-

InChI-Schlüssel

IUQXMWKEVKAVQT-WDZFZDKYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=N\NC(=S)N

Kanonische SMILES

CC1=CC=C(C=C1)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.